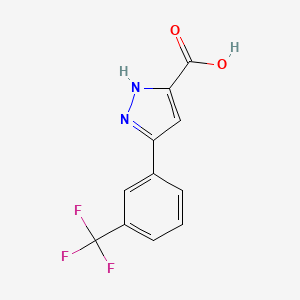

3-(3-(三氟甲基)苯基)-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . An improved method for the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as precursors in the synthesis of other heterocyclic compounds . They exhibit tautomerism, which may influence their reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-(trifluoromethyl)phenol, a related compound, is a liquid at room temperature with a boiling point of 178-179 °C and a density of 1.333 g/mL at 25 °C .科学研究应用

铃木-宫浦交叉偶联反应

该化合物用作铃木-宫浦交叉偶联反应的反应物 . 这些反应由于其温和且对官能团耐受的反应条件而广泛应用于碳-碳键形成反应 .

西那卡塞盐酸盐的合成

该化合物是西那卡塞盐酸盐合成的关键中间体 ,一种钙剂激动剂,用于治疗慢性肾脏病患者的继发性甲状旁腺功能亢进症,以及治疗甲状旁腺癌患者的高钙血症 .

好氧氧化交叉偶联

它也参与好氧氧化交叉偶联反应 . 这些反应在复杂有机化合物的合成中很重要。

微波辅助佩塔西斯反应

该化合物用于微波辅助佩塔西斯反应 . 这些反应是一种多组分反应,用于从简单的起始材料创建复杂的分子。

铑催化加成反应

它用于铑催化的加成反应 . 这些反应用于复杂有机化合物的合成。

生物活性分子的合成

该化合物用于生物活性分子的合成 . 这些分子在开发新药物和疗法方面具有潜在应用。

除草活性

一些从它衍生的化合物显示出良好的除草活性 ,尤其是在苗前和苗后施用时 .

酞菁 (Pcs) 应用

从它衍生的酞菁 (Pcs) 已应用于许多科学领域,如化学传感器、催化剂、光动力疗法、电致变色剂、染料和颜料、液晶、电催化和太阳能转换 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWWKCLKEDCOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2378846.png)

![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2378851.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2378864.png)